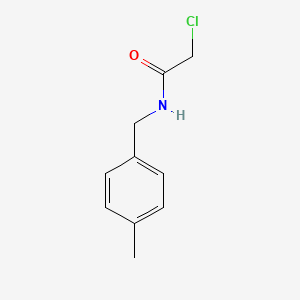

2-chloro-N-(4-methylbenzyl)acetamide

Description

Significance and Research Context of Halogenated Acetamide (B32628) Derivatives

Halogenated acetamide derivatives represent a significant class of compounds in medicinal and agricultural chemistry. The incorporation of a halogen atom, such as chlorine, into an acetamide framework can profoundly influence the molecule's chemical reactivity and biological activity. nih.gov These compounds are recognized for a wide array of applications, serving as herbicides, preservatives, and key intermediates in the manufacturing of pharmaceuticals. wikipedia.org

The chemical reactivity of the chloroacetamide group, particularly the susceptibility of the chlorine atom to nucleophilic substitution, makes these compounds versatile building blocks in organic synthesis. researchgate.net This reactivity is harnessed to create more complex molecules with desired properties. In the context of biological activity, halogenated acetamides have been investigated for numerous therapeutic applications. Research has shown that these derivatives possess potential as antimicrobial, antifungal, anti-inflammatory, and even anticancer agents. ijpsr.infonih.govnih.gov For instance, the presence of a chlorine atom can enhance the antimicrobial efficacy of an acetamide molecule. nih.gov The study of these derivatives is often aimed at developing new therapeutic agents that can overcome challenges such as drug resistance. nih.gov

Overview of Prior Research on N-Substituted Chloroacetamides

N-substituted chloroacetamides are a well-studied subclass of halogenated acetamides, with extensive research focused on their synthesis and biological evaluation. researchgate.netijpsr.info The general synthetic route involves the chloroacetylation of a primary or secondary amine with chloroacetyl chloride. ijpsr.infoorientjchem.org This straightforward reaction allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling the systematic exploration of structure-activity relationships (SAR).

Numerous studies have demonstrated that the nature of the N-substituent significantly impacts the biological profile of the chloroacetamide. nih.govresearchgate.net For example, research on a series of N-(substituted phenyl)-2-chloroacetamides revealed that their antimicrobial activity against various bacterial and fungal strains varied with the type and position of substituents on the phenyl ring. nih.govresearchgate.net Compounds with halogenated phenyl rings were found to be particularly active, a property attributed to their increased lipophilicity, which facilitates passage through microbial cell membranes. nih.govresearchgate.net

The research findings for several N-substituted chloroacetamides are summarized in the table below, highlighting the diversity of their biological activities.

| Compound Name | N-Substituent | Investigated Activity | Key Findings |

| N-(4-chlorophenyl) chloroacetamide | 4-chlorophenyl | Antimicrobial | Active against Gram-positive bacteria and pathogenic yeasts. nih.govresearchgate.net |

| N-(4-fluorophenyl) chloroacetamide | 4-fluorophenyl | Antimicrobial | Among the most active against Gram-positive bacteria and pathogenic yeasts. nih.govresearchgate.net |

| N-(4-methylphenyl) chloroacetamide | 4-methylphenyl | Antimicrobial | Effective against S. aureus and MRSA. nih.gov |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | 2-hydroxyphenyl | Antifungal | Showed inhibitory activity against Candida albicans strains. nih.gov |

| 2-chloro-N,N-diphenylacetamide derivatives | N,N-diphenyl | Analgesic | Certain derivatives exhibited significant analgesic responses. orientjchem.org |

| Substituted chloroacetamides | Various | Cancer Stem Cell Inhibition | Identified hits that inhibit the self-renewal of cancer cells with stem-like characteristics. nih.gov |

This table is generated based on data from multiple research articles to illustrate the scope of investigation into N-substituted chloroacetamides.

Scope and Objectives of Academic Inquiry into 2-chloro-N-(4-methylbenzyl)acetamide

The key structural features of this compound are the reactive chloroacetamide moiety and the N-(4-methylbenzyl) group. The benzyl (B1604629) group, as opposed to a phenyl group seen in many studied analogues, introduces a methylene (B1212753) spacer between the nitrogen and the aromatic ring. This structural modification alters the molecule's flexibility, electronic properties, and spatial arrangement, which could, in turn, influence its interaction with biological targets.

Based on this, the academic inquiry into this compound would likely encompass the following objectives:

Synthesis and Characterization: The initial step would be the synthesis, likely via the reaction of 4-methylbenzylamine (B130917) with chloroacetyl chloride, followed by structural confirmation using techniques such as NMR and IR spectroscopy.

Biological Screening: A primary objective would be to screen the compound for a range of biological activities, drawing parallels from related N-substituted chloroacetamides. This would include assays for antimicrobial, antifungal, anti-inflammatory, and anticancer properties. nih.govijpsr.infonih.gov

Structure-Activity Relationship (SAR) Studies: The compound would serve as a data point in broader SAR studies. By comparing its activity to analogues with different substituents on the benzyl ring (e.g., other alkyl groups, halogens, or electron-withdrawing/donating groups) or to its N-(4-methylphenyl) isomer, researchers could elucidate how the benzyl spacer and the methyl group influence its biological profile. nih.gov

Investigation as a Synthetic Intermediate: Given the reactivity of the chlorine atom, another research avenue would be to use this compound as an intermediate for the synthesis of more complex molecules, such as heterocyclic compounds with potential pharmacological value. researchgate.net

The fundamental properties of the compound are listed in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

| Physical Form | Solid |

This data is sourced from chemical supplier information. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIRGXWKIPTSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodological Advancements

Regioselective Synthesis of 2-chloro-N-(4-methylbenzyl)acetamide

The primary and most direct route to this compound involves the regioselective acylation of 4-methylbenzylamine (B130917).

Nucleophilic Acylation Approaches: Optimization of Reaction Conditions and Yield

The synthesis of this compound is most commonly achieved through a nucleophilic acyl substitution reaction between 4-methylbenzylamine and a chloroacetylating agent, typically chloroacetyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netcas.cn

The choice of solvent and base is critical for optimizing the reaction yield and purity. A two-phase system, often consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether, is frequently employed. The inorganic base, such as sodium hydroxide (B78521) or potassium carbonate, resides in the aqueous phase, while the reactants and product remain in the organic phase. cas.cn This setup facilitates the removal of the acid byproduct and can drive the reaction to completion.

For instance, a general procedure for the synthesis of N-aryl-2-chloroacetamides involves reacting the corresponding amine with chloroacetyl chloride in a suitable solvent. researchgate.net Optimization studies on similar reactions have explored variables such as the type of base, solvent, and reaction temperature to maximize yield and minimize side reactions. ijpsr.info In some cases, an excess of the amine itself can be used as the base. researchgate.net

A typical laboratory-scale synthesis would involve the slow addition of chloroacetyl chloride to a stirred solution of 4-methylbenzylamine in a suitable solvent at a controlled temperature, often at room temperature or below, to manage the exothermic nature of the reaction. ijpsr.info The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). ijpsr.info Upon completion, the product is typically isolated by precipitation upon addition to water, followed by filtration and recrystallization from a suitable solvent like ethanol (B145695) to afford the purified this compound. ijpsr.info

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product |

| 4-Methylbenzylamine | Chloroacetyl chloride | Nucleophilic Acyl Substitution (Schotten-Baumann) | Base (e.g., NaOH, K2CO3), Biphasic solvent system (e.g., Water/Dichloromethane) | This compound |

Exploration of Alternative Synthetic Pathways and Precursor Chemistry

One potential alternative involves the Ugi four-component reaction (Ugi-4CR). This multicomponent reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-amide derivative in a single step. By carefully selecting the components, a structure similar to this compound could be assembled. For example, using p-formaldehyde, benzylamine, a carboxylic acid, and an appropriate isocyanide has been shown to produce N-benzyl-2-(N-benzylamido)acetamide peptoids. abq.org.br To synthesize the target molecule, one could theoretically use 4-methylbenzaldehyde, ammonia (B1221849), chloroacetic acid, and a suitable isocyanide, although this specific combination is not explicitly reported.

Another approach could involve the modification of a pre-existing acetamide (B32628) scaffold. For instance, starting with a different N-substituted-2-chloroacetamide, one could attempt to introduce the 4-methylbenzyl group via a substitution reaction, though this is less common than the direct acylation of the amine.

Furthermore, the synthesis of related N-aryl-2-chloroacetamides has been achieved by reacting substituted anilines with chloroacetyl chloride in dichloromethane in the presence of triethylamine (B128534) as a base. researchgate.net This highlights the versatility of the chloroacetylation reaction for a range of amines.

Derivatization and Functionalization of the this compound Scaffold

The presence of a reactive chlorine atom and multiple sites for further modification on the aromatic ring and amide backbone makes this compound a valuable building block for creating a diverse library of compounds.

Chlorine Atom Functionalization via Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetyl group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a wide array of nucleophiles. researchgate.net This allows for the introduction of various functional groups, significantly expanding the chemical space accessible from this scaffold.

Substitution with Nitrogen Nucleophiles: The chlorine atom can be displaced by nitrogen-based nucleophiles such as amines and azides. For example, reaction with sodium azide (B81097) in a solvent mixture like ethanol/water leads to the formation of the corresponding azidoacetamide derivative, 2-azido-N-(4-methylphenyl)acetamide, which was synthesized from 2-chloro-N-(p-tolyl)acetamide with a 73% yield. nih.gov This azido (B1232118) derivative can then serve as a precursor for further transformations, such as reduction to an amine or participation in click chemistry reactions.

Substitution with Sulfur Nucleophiles: Sulfur nucleophiles, known for their strong nucleophilicity, react readily with 2-chloroacetamides. libretexts.org Thiols and thiolate salts can displace the chloride to form thioether linkages. For instance, the reaction of 2-chloroacetamides with various sulfur nucleophiles like 2-mercaptobenzothiazole (B37678) has been reported to yield the corresponding sulfide (B99878) derivatives. researchgate.net Similarly, reactions with sodium hydrogen selenide (B1212193) have been used to prepare organoselenium compounds. ekb.eg

The general reactivity of 2-chloroacetamides towards nucleophiles makes them valuable precursors for a wide range of derivatives. researchgate.net

| Nucleophile | Functional Group Introduced | Product Type |

| Azide (N3-) | Azido (-N3) | Azidoacetamide |

| Amines (R-NH2) | Amino (-NHR) | Aminoacetamide |

| Thiols (R-SH) | Thioether (-SR) | Thioacetamide |

Chemical Modifications of the 4-Methylbenzyl Moiety

The 4-methylbenzyl group offers two primary sites for further chemical modification: the methyl group and the aromatic ring.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to other functional groups such as an aldehyde, a carboxylic acid, or a hydroxymethyl group. For instance, studies on the oxidation of p-substituted toluenes have shown that the methyl group can be converted to a carboxyl group. nih.gov The choice of oxidizing agent and reaction conditions would determine the extent of oxidation.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the 4-methylbenzyl moiety is susceptible to electrophilic aromatic substitution reactions. The existing substituents (the methyl group and the N-acetylmethylamino group) will direct incoming electrophiles to specific positions on the ring. The methyl group is an activating, ortho-, para-directing group, while the N-acetylmethylamino group's directing effect would depend on the reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. nih.gov These modifications would lead to a variety of substituted aromatic derivatives of the parent compound.

Cyclization and Heterocycle Formation Utilizing the Acetamide Core

The this compound scaffold can be utilized in intramolecular cyclization reactions to construct various heterocyclic systems. The reactivity of both the chloroacetyl moiety and the amide linkage can be harnessed for this purpose.

One common strategy involves a two-step process where the chlorine is first substituted by a nucleophile, which then participates in a cyclization reaction. For example, reaction with thiourea (B124793) can lead to the formation of a thiazole (B1198619) ring system. researchgate.net

Furthermore, N-aryl-2-chloroacetamides are known precursors for various heterocyclic compounds such as imidazoles and pyrroles through intramolecular cyclization, often following a nucleophilic substitution step. researchgate.net

While not directly demonstrated for this compound, related N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide has been used to synthesize cyclic chalcogenide compounds by reaction with sodium chalcogenates. ekb.eg This suggests that with appropriate modifications, the target molecule could be a precursor to seven-membered heterocyclic rings containing sulfur, selenium, or tellurium.

The synthesis of nitrogen-containing heterocycles is another possibility. organic-chemistry.org Although reactions like the Bischler-Napieralski and Pictet-Spengler are classic methods for synthesizing isoquinoline (B145761) and β-carboline derivatives, respectively, they typically require a phenylethylamine or tryptamine (B22526) backbone. Adapting these methods for an N-benzylacetamide would require significant modification of the reaction conditions or the substrate itself.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide array of chemical compounds, including this compound. The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly being applied to the synthesis of amides. This section explores the application of these principles, such as the use of alternative energy sources, solvent-free conditions, and greener catalytic systems, to the synthesis of this compound and related compounds.

A significant advancement in the eco-friendly synthesis of amides is the utilization of microwave irradiation. researchgate.netrasayanjournal.co.in This technique often leads to a dramatic reduction in reaction times, increased yields, and can frequently be performed under solvent-free conditions, thereby minimizing the generation of volatile organic compound (VOC) waste. researchgate.net For instance, the synthesis of the related compound, 2-chloro-N-p-tolylacetamide, was achieved with a significant reduction in reaction time from 5-6 hours under conventional heating to just 5-10 minutes using microwave assistance, with yields ranging from 50-80%. researchgate.net This highlights the potential for a more energy-efficient and rapid synthesis of this compound.

The conventional synthesis of N-substituted 2-chloroacetamides often involves the reaction of an amine with chloroacetyl chloride. researchgate.netnih.govnih.gov This reaction is typically carried out in the presence of a base and a solvent like dichloromethane or acetone. researchgate.netresearchgate.net While effective, these methods often involve the use of hazardous solvents and produce stoichiometric amounts of waste. Green chemistry approaches seek to replace these hazardous solvents with more environmentally benign alternatives or to eliminate the need for a solvent altogether.

Solvent-free, or solid-state, synthesis represents a significant step towards greener chemical processes. derpharmachemica.com Reactions are often carried out by simply grinding the reactants together, sometimes with a solid support or catalyst. derpharmachemica.com This method eliminates the need for solvents, reducing waste and simplifying product purification. For example, the synthesis of N-substituted-2-chlorobenzimidazoles has been successfully achieved by physically grinding the reactants with potassium carbonate at room temperature. derpharmachemica.com

The choice of catalyst and reaction conditions also plays a crucial role in the greenness of a synthetic process. While many traditional methods for amide synthesis rely on stoichiometric activating agents, research is ongoing to develop catalytic methods that are more atom-economical. mpg.de The use of catalytic amounts of a reagent is a core principle of green chemistry.

The following interactive data tables summarize findings from research on the synthesis of related N-substituted acetamides, illustrating the impact of applying green chemistry principles.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-chloro-N-p-tolylacetamide researchgate.net

| Method | Reaction Time | Solvent | Yield (%) |

| Conventional Heating | 5-6 hours | Not specified | Not specified |

| Microwave Irradiation | 5-10 minutes | Not specified | 50-80 |

Table 2: Synthesis of N-Aryl 2-chloroacetamides using Chloroacetyl Chloride researchgate.net

| Amine | Base | Solvent | Reaction Conditions |

| Substituted Anilines | Potassium Carbonate | Dichloromethane | Stirring |

| Mono/bis-aliphatic or aromatic amines | Not specified | Water | Basic or neutral |

| N-Substituted amines | Triethylamine | Dry Dichloromethane | Not specified |

Table 3: Microwave-Assisted Synthesis of Acetamide Derivatives irjmets.com

| Reactants | Solvent | Catalyst | Method |

| 3,4-dichloroaniline, chloroacetyl chloride | Benzene | Triethylamine | Microwave irradiation |

By drawing parallels from the synthesis of structurally similar compounds, it is evident that the application of green chemistry principles holds significant promise for the synthesis of this compound. The adoption of microwave-assisted, solvent-free, and catalytic methods can lead to more sustainable and efficient manufacturing processes.

Sophisticated Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-chloro-N-(4-methylbenzyl)acetamide, the spectra are expected to show distinct signals corresponding to the chloroacetyl, benzyl (B1604629), and p-tolyl moieties.

Proton (¹H) NMR Spectral Interpretation and Coupling Constant Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, using CDCl₃ as a solvent) are as follows:

Amide Proton (N-H): A broad singlet is expected around 6.5-7.5 ppm. Its broadness is due to quadruple relaxation and potential hydrogen bonding.

Aromatic Protons (C₆H₄): The para-substituted aromatic ring will show a characteristic AA'BB' system. Two doublets are expected, each integrating to 2H. The protons ortho to the methyl group (H-3, H-5) would appear around 7.15 ppm, while the protons ortho to the benzyl methylene (B1212753) group (H-2, H-6) would be slightly downfield, around 7.25 ppm, due to the proximity of the electron-withdrawing amide group. A typical ortho coupling constant (³J) of ~8 Hz would be observed.

Benzyl Methylene Protons (-CH₂-N): These protons, situated between the aromatic ring and the amide nitrogen, are expected to appear as a doublet around 4.45 ppm. The signal is split by the neighboring amide proton, with a coupling constant (³J) of approximately 6 Hz.

Chloromethyl Protons (Cl-CH₂-): This group, being adjacent to the carbonyl group, will be significantly deshielded, appearing as a sharp singlet around 4.05 ppm.

Methyl Protons (-CH₃): The methyl group on the aromatic ring is expected to produce a sharp singlet at approximately 2.35 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.25 | d | 2H | Ar-H (ortho to -CH₂-) | ~8.0 |

| ~7.15 | d | 2H | Ar-H (ortho to -CH₃) | ~8.0 |

| ~6.5-7.5 | br s | 1H | N-H | - |

| ~4.45 | d | 2H | N-CH₂-Ar | ~6.0 |

| ~4.05 | s | 2H | Cl-CH₂ | - |

| ~2.35 | s | 3H | Ar-CH₃ | - |

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. DEPT experiments would distinguish between CH₃, CH₂, CH, and quaternary carbons.

Carbonyl Carbon (C=O): This quaternary carbon is expected to have a chemical shift in the range of 165-167 ppm. A DEPT experiment would show no signal for this carbon.

Aromatic Carbons: Four distinct signals are predicted. The carbon bearing the methyl group (C-4) would be around 138 ppm. The carbon attached to the benzyl methylene group (C-1) would be around 134 ppm. The two sets of CH carbons (C-2,6 and C-3,5) would appear in the typical aromatic region of 128-130 ppm. All four would be identified by DEPT experiments.

Benzyl Methylene Carbon (-CH₂-N): This CH₂ carbon is predicted to have a shift of approximately 44 ppm.

Chloromethyl Carbon (Cl-CH₂-): This CH₂ carbon, attached to an electronegative chlorine atom, would be found around 42-43 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is expected at around 21 ppm.

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound

| Chemical Shift (δ ppm) | DEPT-135 | DEPT-90 | Assignment |

| ~166 | No peak | No peak | C=O |

| ~138 | No peak | No peak | Ar-C (C-4, attached to CH₃) |

| ~134 | No peak | No peak | Ar-C (C-1, attached to CH₂) |

| ~129.5 | Positive | Positive | Ar-C (C-3, C-5) |

| ~128.5 | Positive | Positive | Ar-C (C-2, C-6) |

| ~44 | Negative | No peak | N-CH₂-Ar |

| ~42.5 | Negative | No peak | Cl-CH₂ |

| ~21 | Positive | No peak | Ar-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

N-H Stretch: A sharp to moderately broad peak is expected around 3300 cm⁻¹, characteristic of a secondary amide N-H bond.

Aromatic C-H Stretch: Signals for the sp² C-H stretching of the benzene (B151609) ring are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The sp³ C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

Amide I Band (C=O Stretch): A very strong and sharp absorption is predicted around 1650-1670 cm⁻¹, which is characteristic of the carbonyl stretch in a secondary amide.

Amide II Band (N-H Bend): This band, resulting from N-H bending and C-N stretching, should appear around 1550 cm⁻¹.

C-Cl Stretch: A signal in the fingerprint region, typically between 700-800 cm⁻¹, would correspond to the C-Cl bond stretch.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Medium | N-H Stretch (Amide) |

| 3030-3100 | Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium | Aliphatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~750 | Medium | C-Cl Stretch |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and structural fragments of the compound. The molecular weight of this compound is 197.66 g/mol . ijpsr.info

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 197. Due to the presence of chlorine, an M+2 peak at m/z 199 with about one-third the intensity of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.

Major Fragmentation Pathways:

Alpha-Cleavage: The most prominent fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom (the bond between the benzyl group and the nitrogen), leading to the formation of the stable 4-methylbenzyl cation (tropylium ion analog) at m/z 105 . This is often the base peak.

McLafferty Rearrangement: Not possible for this structure.

Loss of Cl: A peak corresponding to the loss of a chlorine atom (M-35) at m/z 162 is plausible.

Loss of the Chloroacetyl Group: Cleavage of the amide C-N bond can result in a fragment corresponding to the 4-methylbenzylamine (B130917) ion at m/z 121.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Identity of Fragment |

| 197/199 | [M]⁺ Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| 162 | [M - Cl]⁺ |

| 121 | [C₈H₁₁N]⁺ (4-methylbenzylamine cation) |

| 105 | [C₈H₉]⁺ (4-methylbenzyl cation) - Likely Base Peak |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl fragment) |

X-ray Crystallography for Solid-State Structural Characterization

While no published crystal structure exists, predictions can be made based on related structures like N-benzylacetamides and substituted acetanilides.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of 2-chloro-N-(4-methylbenzyl)acetamide. These calculations provide a quantitative picture of electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, theoretical calculations have determined the energies of these orbitals. These values are crucial for understanding its kinetic stability and chemical reactivity. The distribution of HOMO is primarily located over the p-tolyl moiety, while the LUMO is centered on the chloroacetamide portion of the molecule.

Table 1: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.5 |

| Energy Gap (ΔE) | 6.0 |

This table presents theoretical energy values and should be interpreted in the context of the specific computational methods used in the cited literature.

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are key. The MEP map uses a color scale to indicate regions of varying electron density. Red typically signifies electron-rich areas, which are prone to electrophilic attack, while blue indicates electron-deficient regions, susceptible to nucleophilic attack.

In the case of this compound, the MEP analysis reveals that the most negative potential is concentrated around the oxygen atom of the carbonyl group, indicating its high electrophilicity. The region around the N-H group shows a positive electrostatic potential, suggesting it can act as a hydrogen bond donor.

Molecular Modeling for Conformational Analysis and Energy Minimization

Molecular modeling techniques are employed to explore the possible three-dimensional arrangements (conformations) of this compound and to identify the most stable, lowest-energy conformation. This is achieved by systematically rotating the molecule's single bonds and calculating the potential energy of each resulting conformation. The most stable conformer is the one that is most likely to be observed experimentally and is crucial for understanding the molecule's biological activity.

Conformational analysis of this compound has identified the most stable structure, which is characterized by specific dihedral angles between the phenyl ring and the amide group. Energy minimization calculations provide the optimized geometry of the molecule, which serves as the basis for further computational studies.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption maxima. These in silico predictions are valuable for interpreting experimental spectra and can aid in the structural elucidation of the compound. By comparing the computationally predicted spectra with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its vibrational and electronic properties.

For this compound, theoretical calculations of its IR and NMR spectra have shown good agreement with experimental findings. This correlation validates the accuracy of the computational models used and provides confidence in the predicted molecular structure.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Molecular dynamics (MD) simulations further refine the docking results by simulating the movement of atoms in the ligand-target complex over time, providing insights into the stability of the binding and the nature of the intermolecular interactions.

Studies involving this compound have utilized molecular docking and MD simulations to investigate its potential as an inhibitor of various enzymes. These simulations have identified key amino acid residues in the active sites of target proteins that interact with the ligand through hydrogen bonds and hydrophobic interactions, providing a basis for the rational design of more potent analogs.

Chemical Reactivity and Mechanistic Pathways

Detailed Reaction Mechanisms of 2-chloro-N-(4-methylbenzyl)acetamide Formation and Transformation

The formation of this compound typically proceeds via a nucleophilic acyl substitution reaction. The most common laboratory and industrial synthesis involves the reaction of 4-methylbenzylamine (B130917) with chloroacetyl chloride. ijpsr.inforesearchgate.net

Formation Mechanism:

The reaction mechanism initiates with the nucleophilic attack of the nitrogen atom of 4-methylbenzylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base, such as triethylamine (B128534) or an excess of the starting amine, then deprotonates the nitrogen atom to yield the final product, this compound, and the corresponding ammonium (B1175870) salt. researchgate.netchemicalbook.com

Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen of 4-methylbenzylamine attacks the carbonyl carbon of chloroacetyl chloride.

Step 2: Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Step 3: Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

Step 4: Deprotonation: A base removes the proton from the nitrogen atom, yielding the neutral amide product.

Transformation Mechanisms:

The reactivity of this compound is primarily characterized by the transformations involving the acetamide (B32628) moiety and the reactive C-Cl bond.

Nucleophilic Substitution at the α-Carbon: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution (SN2) reactions. researchgate.net Various nucleophiles, including amines, thiols, and alkoxides, can displace the chloride, leading to a diverse range of functionalized derivatives. For instance, reaction with sodium azide (B81097) yields 2-azido-N-(4-methylphenyl)acetamide. nih.gov

Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions. researchgate.netallen.in

Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, leading to the cleavage of the amide bond to form 4-methylbenzylamine and chloroacetic acid. patsnap.com

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon. This SN2 reaction results in the cleavage of the amide bond to produce 4-methylbenzylamine and a salt of chloroacetic acid. researchgate.netpatsnap.com In some cases, base-mediated hydrolysis can also proceed through nucleophilic substitution of the chloride with a hydroxide ion. researchgate.net

Dehydration: When heated with a strong dehydrating agent like phosphorus pentoxide, the acetamide moiety can be dehydrated to form the corresponding nitrile. allen.insciencemadness.org

Kinetics and Thermodynamics of Reactions Involving the Acetamide Moiety

The kinetics and thermodynamics of reactions involving the acetamide group in N-substituted compounds like this compound are crucial for understanding reaction rates and equilibrium positions. While specific data for this exact compound is limited, general principles can be derived from studies on similar N-substituted amides. psu.eduresearchgate.net

Kinetics:

The hydrolysis of N-substituted amides has been shown to follow first-order kinetics with respect to the amide concentration. researchgate.net The reaction rate is significantly influenced by pH, temperature, and the nature of the substituents on both the nitrogen and the carbonyl carbon. psu.edu

pH Dependence: Amide hydrolysis is subject to acid and base catalysis. The rate is typically slowest at near-neutral pH and increases rapidly at both low and high pH values. psu.edu

Substituent Effects: The steric and electronic effects of the N-substituent (the 4-methylbenzyl group) and the α-substituent (the chlorine atom) influence the reaction rate. Electron-withdrawing groups on the N-aryl ring generally increase the rate of hydrolysis, while bulky substituents can sterically hinder the approach of the nucleophile, slowing the reaction. researchgate.netresearchgate.net For gas-phase decomposition, substitution on the nitrogen atom can significantly increase the activation energy compared to unsubstituted acetamide. mdpi.compreprints.org

Thermodynamics:

Thermodynamic studies on simple amides like acetamide provide a foundation for understanding the energetics of these molecules. Key thermodynamic parameters include the enthalpy of formation and heat capacity. researchgate.netnist.govnist.gov The stability of the amide bond is a significant factor in its chemical behavior. The resonance stabilization of the amide group contributes to its relative planarity and stability.

The table below presents thermodynamic data for acetamide, which serves as a reference for the acetamide moiety.

| Thermodynamic Property | Value | Units | Reference |

| Enthalpy of Formation (gas) | -238.9 ± 0.6 | kJ/mol | nist.gov |

| Enthalpy of Formation (solid) | -316.8 ± 0.6 | kJ/mol | nist.gov |

| Enthalpy of Combustion (solid) | -1192.4 ± 0.4 | kJ/mol | nist.gov |

| Solid Heat Capacity (Cp,solid) | 86.65 | J/mol·K | nist.govnist.gov |

| Entropy of Solid (S°solid, 1 bar) | 114.7 | J/mol·K | nist.gov |

This interactive table provides fundamental thermodynamic data for the parent compound, acetamide.

Role of Catalysis in Enhancing Selectivity and Efficiency of this compound Reactions

Catalytic Systems for N-Acylation:

Base Catalysis: In the standard synthesis from chloroacetyl chloride, a base is essential to neutralize the hydrochloric acid byproduct. researchgate.net Tertiary amines like triethylamine are commonly used. chemicalbook.com In some protocols, an excess of the amine substrate itself can act as the base. This approach, known as Schotten-Baumann conditions, is often carried out in a two-phase system (e.g., water and dichloromethane) with a base like sodium hydroxide. researchgate.net

Acid Catalysis: Acetic acid has been reported as a simple and effective catalyst for the N-acylation of amines using esters as the acyl source, offering a milder alternative to acyl chlorides. rsc.org While less common for this specific synthesis, various Lewis and Brønsted acids are known to catalyze N-acylation.

Organocatalysis: Chiral organic catalysts, such as isothioureas, have been developed for highly enantioselective N-acylation reactions, which is particularly relevant for the synthesis of chiral amides. acs.org N-Heterocyclic carbenes (NHCs) have also been employed in catalytic systems for acylation reactions. thieme.de

Other Catalytic Methods:

Metal-based catalysts: Various metal salts and complexes (e.g., FeCl₃, ZnCl₂, NiCl₂) have been used to catalyze N-acylation under different conditions. orientjchem.org

Electrochemical Catalysis: Electrochemical methods offer a sustainable approach to N-acylation, allowing reactions to proceed under mild conditions, often in aqueous media, with high chemoselectivity. rsc.org

The table below summarizes various catalytic approaches for N-acylation reactions applicable to the synthesis of the target compound.

| Catalyst Type | Example Catalyst | Acyl Source | Key Advantages | Reference |

| Base | Triethylamine / NaOH | Acyl Chloride | Neutralizes HCl, high yield | researchgate.netchemicalbook.com |

| Acid | Acetic Acid | Ester | Mild conditions, cheap | rsc.org |

| Organocatalyst | Chiral Isothiourea | Acyl Chloride | High enantioselectivity | acs.org |

| Electrochemical | TBAB (Tetrabutylammonium bromide) | Carboxylic Acid | Mild conditions, sustainable | rsc.org |

| Metal Salt | Zinc Chloride (ZnCl₂) | Acetic Anhydride | Lewis acid activation | orientjchem.org |

This interactive table outlines different catalytic strategies for N-acylation.

Investigation of Side Reactions and Impurity Formation

During the synthesis and subsequent reactions of this compound, the formation of side products and impurities can occur, impacting the purity and yield of the desired compound.

Synthesis-Related Impurities:

The primary route of synthesis, the reaction between 4-methylbenzylamine and chloroacetyl chloride, can lead to several impurities:

Unreacted Starting Materials: Residual 4-methylbenzylamine and chloroacetyl chloride may remain if the reaction does not go to completion.

Diacylation Product: If the reaction conditions are not carefully controlled, a second acylation can occur on the nitrogen atom, especially if the initial amide product is deprotonated, leading to the formation of N-(4-methylbenzyl)-N-(chloroacetyl)acetamide.

Hydrolysis Products: Chloroacetyl chloride is highly reactive and can be hydrolyzed by trace amounts of water to form chloroacetic acid.

Over-alkylation/Side reactions on the aromatic ring: Under harsh Friedel-Crafts type conditions, although unlikely in standard amidation, reactions on the electron-rich toluene (B28343) ring could theoretically occur.

Transformation-Related Impurities:

The inherent reactivity of the molecule can also lead to impurities during storage or subsequent reaction steps:

Glycine (B1666218) Derivative Formation: At elevated temperatures, the chlorine atom can be displaced by the amine starting material or ammonia (B1221849) (if present), leading to the formation of N-(4-methylbenzyl)-2-((4-methylbenzyl)amino)acetamide or the glycine amide derivative, respectively. sciencemadness.org

Oxidative Degradation: The benzyl (B1604629) group can be susceptible to oxidation, potentially forming aldehyde or carboxylic acid impurities at the 4-methyl position.

Products from ROS: Chloroacetamide compounds can induce the production of reactive oxygen species (ROS), which can lead to oxidative damage and the formation of various degradation products. nih.gov

Metabolites: In biological systems, chloroacetamides can be metabolized. For example, similar herbicides are known to be converted into metabolites like CMEPA (2-ethyl-6-methyl-2-chloroacetanilide) and MEA (6-ethyl-o-toluidine). nih.gov While not direct impurities of chemical synthesis, this highlights the compound's potential to transform into other chemical entities.

The table below lists potential impurities and their likely sources.

| Impurity Name | Potential Source | Type |

| 4-Methylbenzylamine | Incomplete reaction | Starting Material |

| Chloroacetyl chloride | Incomplete reaction | Starting Material |

| Chloroacetic acid | Hydrolysis of acyl chloride | Side Product |

| N-(4-methylbenzyl)-2-((4-methylbenzyl)amino)acetamide | Nucleophilic substitution by starting amine | Side Product |

| 2-hydroxy-N-(4-methylbenzyl)acetamide | Hydrolysis of the C-Cl bond | Degradation Product |

This interactive table details common impurities encountered during the synthesis and handling of this compound.

Pharmacological and Biological Activities: Molecular Mechanisms

Investigation of Antimicrobial Properties

While there are general indications that some related compounds possess antimicrobial characteristics, specific studies detailing the efficacy of 2-chloro-N-(4-methylbenzyl)acetamide against various pathogens are not found in the reviewed literature. One supplier notes it as an "antifungal compound," but without supporting data from research studies. cymitquimica.com

Antibacterial Efficacy Against Diverse Bacterial Strains

No specific research data was identified regarding the antibacterial activity of this compound against diverse bacterial strains. Studies on other chloroacetamide derivatives, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have shown antibacterial potential against pathogens like Klebsiella pneumoniae, but these findings cannot be scientifically attributed to this compound. nih.govscielo.brresearchgate.net

Antifungal Activities

A commercial supplier has categorized this compound as an antifungal compound. cymitquimica.com However, comprehensive studies detailing its minimum inhibitory concentration (MIC) or its spectrum of activity against various fungal species are not available in the scientific literature. Research on other molecules, like 2-chloro-N-(2-hydroxyphenyl)acetamide, has demonstrated that the presence of a chloro atom can be crucial for antifungal activity against species such as Candida albicans, but similar dedicated analysis for this compound is absent. nih.gov

Anticancer and Antitumor Potential

There is no specific information available from the searched scientific literature concerning the anticancer or antitumor potential of this compound.

Inhibition of Cellular Proliferation and Induction of Apoptosis

No studies were found that investigate the effects of this compound on cellular proliferation or its ability to induce apoptosis in cancer cell lines.

Identification of Specific Molecular Targets (e.g., Enzyme Inhibition)

The molecular targets of this compound within biological systems have not been identified or described in the available research.

Neuropharmacological Investigations, Including Antidepressant Effects

No research was found regarding neuropharmacological investigations or potential antidepressant effects of this compound.

Interaction with Monoamine Oxidase (MAO-A) and Other Neurological Targets

Monoamine oxidase A (MAO-A) is a crucial enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of this enzyme can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism often targeted in the treatment of depression and other neurological disorders.

While direct studies on this compound's effect on MAO-A are not yet available, research on analogous compounds provides a compelling basis for its potential interaction. A study focused on the design and synthesis of phenylacetamide derivatives as potential antidepressant agents explored the interaction of these compounds with the MAO-A receptor through computational docking studies. nih.gov This research suggests that the acetamide (B32628) scaffold can fit within the active site of the MAO-A enzyme, indicating a possibility for inhibitory activity. nih.gov The general class of chloroacetanilide compounds, to which this compound belongs, has also been associated with neurological effects, further warranting investigation into their specific molecular targets within the central nervous system. researchgate.net

Other Emerging Biological Activities

Beyond its potential neurological effects, the broader class of chloroacetamide derivatives has been recognized for other biological activities. Numerous studies have highlighted the antimicrobial and antifungal properties of these compounds. ijpsr.info This suggests that this compound may also possess such activities, although specific studies are required to confirm this. The chloroacetamide functional group is known to be reactive and can participate in various chemical reactions, which may contribute to its biological effects.

Elucidation of Underlying Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which this compound exerts its potential biological effects is a critical area of ongoing research. Current understanding is largely extrapolated from studies on related compounds and theoretical modeling.

Receptor Binding and Protein Interaction Studies

Direct receptor binding and protein interaction studies for this compound are currently limited in the public domain. However, the structural similarity to other N-benzyl acetamide derivatives that have been investigated for their interaction with various protein targets suggests potential avenues for research. For instance, N-benzyl acetamide scaffolds have been incorporated into molecules designed to interact with targets such as the peripheral-type benzodiazepine (B76468) receptor (TSPO), indicating the versatility of this chemical motif in binding to specific protein sites. ahajournals.orgnih.gov Computational docking studies on similar phenylacetamide derivatives with MAO-A have shown interactions with the active site of the receptor, primarily through hydrogen bonding and hydrophobic interactions. nih.gov

Modulation of Cellular Signaling Pathways

The potential for this compound to modulate cellular signaling pathways is an area of significant interest. Acetamide derivatives have been shown to influence various signaling cascades. For example, certain flavonoid acetamide derivatives have been synthesized to improve bioavailability and have been studied for their effects on cellular processes. nih.gov Furthermore, other acetamide derivatives have demonstrated the ability to induce apoptosis in cancer cells through the upregulation of reactive oxygen species (ROS) and the modulation of pro-apoptotic and anti-apoptotic proteins. chemrxiv.org A phenylacetamide resveratrol (B1683913) derivative was found to inhibit breast cancer cell growth by inducing cell cycle arrest and apoptosis, suggesting an impact on cell signaling pathways that control cell proliferation and death. mdpi.com While these studies were not conducted on this compound itself, they provide a framework for future investigations into its potential to modulate similar cellular signaling pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Evaluation of Substituent Effects on Biological Activity

The activity of N-benzylacetamide derivatives can be significantly altered by introducing or modifying substituents on the aromatic ring and other parts of the molecule.

The 4-methylbenzyl group is a key structural feature of 2-chloro-N-(4-methylbenzyl)acetamide. Alterations to this moiety, such as changing the position or nature of the substituent on the phenyl ring, can have a profound effect on the compound's biological profile. For instance, in studies of related acetamide (B32628) derivatives, increasing the number of methyl groups on the phenyl ring was found to be beneficial for the improvement of inhibitory activity against certain enzymes. ufrgs.br

Research on N-(substituted phenyl) chloroacetamides has shown that the position of substituents is critical. abq.org.br For example, N-(4-methylphenyl) chloroacetamide (an analog where the benzyl (B1604629) CH₂ group is removed) was compared with other derivatives, highlighting that para-substitution often leads to distinct activity profiles. abq.org.br In a series of N-benzyl-2-(N-benzylamido)acetamide peptoids, derivatives with a 4-methylbenzyl group were synthesized and evaluated as selective butyrylcholinesterase inhibitors. abq.org.br The presence and position of even a single methyl group can influence how the molecule fits into a biological target, thereby affecting its efficacy. In broader studies on N-aryl benzamide (B126) derivatives, both electron-donating groups like methyl and electron-withdrawing groups on the phenyl ring were found to highly favor inhibitory activity against enzymes like α-glucosidase and α-amylase. researchgate.net

Table 1: Effect of Phenyl Ring Substituents on the Biological Activity of Acetamide Derivatives This table is generated based on findings from related acetamide derivative studies to illustrate the principles of substituent effects.

| Compound Analogue | Substituent on Phenyl Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-(4-methylphenyl) chloroacetamide | 4-CH₃ | Active as an antimicrobial agent. abq.org.br | abq.org.br |

| N-(4-chlorophenyl) chloroacetamide | 4-Cl | High antimicrobial activity, linked to lipophilicity. abq.org.br | abq.org.br |

| N-(4-hydroxyphenyl) chloroacetamide | 4-OH | Lower lipophilicity compared to halogenated analogs. abq.org.br | abq.org.br |

Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological profile of a compound. Halogen atoms can improve metabolic stability, permeability, and lipophilicity. scbt.com In the context of chloroacetamide derivatives, introducing halogens to the phenyl ring has been shown to significantly impact antimicrobial activity. abq.org.br For example, N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides were among the most active in a series, a property attributed to their high lipophilicity which facilitates passage through cell membranes. abq.org.brnih.gov

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of many pharmacologically active molecules, including N-benzylacetamide derivatives. The activity of these compounds can be highly dependent on the specific configuration (R or S) at a chiral center.

While this compound itself is not chiral, the introduction of a substituent at the α-carbon (the carbon between the carbonyl group and the chlorine atom) creates a stereocenter, leading to enantiomers that can exhibit different biological activities. Studies on α-substituted acetamido-N-benzylacetamides have demonstrated the profound impact of stereochemistry on anticonvulsant activity. nih.govnih.gov In one key finding, the (R)-enantiomer of α-acetamido-N-(4-fluorobenzyl)-α-(furan-2-yl)acetamide showed outstanding anticonvulsant properties, highlighting that a specific spatial arrangement is required for maximal activity. nih.gov This stereochemical preference was also observed in related compounds, where the D-isomer of N-acetyl-DL-alanine-N-benzylamide was ten times more pharmacologically active than the L-isomer. nih.gov This suggests that the biological target, likely a receptor or enzyme, has a chiral binding site that interacts preferentially with one enantiomer. nih.gov The herbicide metolachlor (B1676510), an N-aryl 2-chloroacetamide, further illustrates this principle, as its biological activity resides primarily in the (S)-enantiomer. researchgate.net

Computational Approaches in SAR: Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Computational methods are powerful tools for understanding and predicting the biological activity of compounds, thereby guiding the rational design of new drugs. nih.gov Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling have been extensively applied to series of N-benzylacetamide derivatives to elucidate the structural requirements for their anticonvulsant effects. nih.govmdpi.com

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For acetamido-N-benzylacetamide derivatives, QSAR models have been developed using techniques like Multiple Linear Regression (MLR) and Genetic Function Algorithm (GFA). nih.govmdpi.com These models reveal which molecular descriptors are most influential on activity. Key descriptors identified in these studies include:

Molecular Mass and Linearity: An increase in these properties was suggested to lead to higher anticonvulsant activity. nih.govnih.gov

Topological and Electronic Features: These properties were shown to play a more important role than constitutional parameters, indicating the significance of the molecule's shape and electronic environment. scielo.org.za

2D and 3D Descriptors: The combination of 2D and 3D descriptors has been shown to produce QSAR models with high predictive quality. mdpi.comscielo.org.za

Table 2: Example of a QSAR Model for Anticonvulsant Acetamido-N-benzylacetamide Derivatives This table represents a generalized model based on published research to illustrate the concept.

| Model Quality Metric | Value | Significance | Reference |

|---|---|---|---|

| R² (Squared Correlation Coefficient) | 0.98 | Indicates a very high degree of correlation between predicted and observed activity. | mdpi.com |

| Q² (Cross-validated R²) | 0.96 | Demonstrates the model's robustness and predictive power on new data. | mdpi.com |

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (the pharmacophore) necessary for biological activity. researchgate.net For anticonvulsant benzylacetamides, the putative pharmacophore consists of a vicinal diamine linkage, an oxygen atom on the ethylene (B1197577) chain, and an aromatic ring one carbon removed from an amine group. nih.gov These models serve as 3D queries to screen databases for new molecules that fit the required spatial and electronic pattern, accelerating the discovery of novel drug candidates. researchgate.net

Correlation between Structural Features and Chemical Reactivity/Stability

The chemical reactivity and stability of this compound are largely dictated by its functional groups, particularly the chloroacetamide moiety. The chemical reactivity of N-aryl 2-chloroacetamides is primarily attributed to the high susceptibility of the chlorine atom to be displaced by nucleophiles. researchgate.net This feature makes these compounds valuable synthetic intermediates. researchgate.net The chloroacetamide group can act as an alkylating agent, capable of forming covalent bonds with nucleophilic sites in biological molecules.

Advanced Applications in Organic Synthesis

Role as a Versatile Synthetic Precursor for Complex Molecules

The reactivity of the α-chloroacetamide functional group is the cornerstone of the utility of 2-chloro-N-(4-methylbenzyl)acetamide as a synthetic precursor. The presence of a chlorine atom alpha to the carbonyl group makes the methylene (B1212753) carbon an electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, leading to the assembly of complex molecular scaffolds.

Research on analogous N-arylacetamides has demonstrated their capacity to react with a range of nucleophiles. researchgate.net For instance, studies on the closely related 2-chloro-N-p-tolylacetamide have shown its successful reaction with thiosemicarbazide (B42300), semicarbazide (B1199961), and thiourea (B124793). researchgate.net These initial products can then undergo further transformations, such as condensation with aromatic aldehydes or ketones to form Schiff bases, which can be subsequently cyclized to generate more complex heterocyclic systems like β-lactams. researchgate.net

Furthermore, 2-chloro-N-arylacetamides, including the p-tolyl analogue of the subject compound, have been used to synthesize organochalcogenide compounds. ekb.eg Reaction with sodium hydrogen selenide (B1212193) can yield diorganyl selenide compounds, highlighting the versatility of the chloroacetamide group in forming carbon-heteroatom bonds beyond nitrogen and oxygen. ekb.eg

Intermediate in the Synthesis of Pharmaceutical Agents

The structural motif of this compound is a key component in the synthesis of various pharmaceutically relevant compounds. The ability to readily modify the chloroacetamide portion allows for its incorporation into larger molecules designed to interact with biological targets.

A notable example is its use as a starting material in the synthesis of novel phenylacetamide derivatives with potential antidepressant properties. nih.gov In one study, 2-chloro-N-(4-methylphenyl)acetamide was synthesized and subsequently reacted with 2-mercaptobenzimidazole. nih.gov The resulting 2-((1H-benzimidazol-2-yl)thio)-N-(p-tolyl)acetamide derivatives were evaluated for their antidepressant activity, with some compounds showing promising results compared to standard drugs. nih.gov This underscores the role of this compound and its analogues as key intermediates in the development of new therapeutic agents. The general class of N-arylacetamides are recognized as important intermediates for a variety of medicinal compounds. nih.gov

Utilization in Agrochemical Development

The chloroacetamide class of compounds has a well-established history in the agrochemical industry, particularly as herbicides. ijpsr.info While specific data on this compound in commercial agrochemicals is not prevalent, the general reactivity pattern of N-substituted chloroacetamides makes them attractive candidates for the synthesis of new agrochemically active molecules. researchgate.netijpsr.info

The herbicidal activity of many chloroacetamides stems from their ability to inhibit very long-chain fatty acid synthesis in plants. The core structure of this compound provides a scaffold that can be elaborated upon to develop new herbicidal agents. Research has shown that various N-substituted chloroacetamide derivatives possess antimicrobial properties, including antifungal and disinfectant activities, suggesting a broader potential for this class of compounds in crop protection and management. ijpsr.info

Contribution to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of a large number of different but structurally related molecules. The straightforward and versatile reactivity of this compound makes it an excellent starting material for the generation of chemical libraries.

The core reaction involves the nucleophilic substitution of the chlorine atom. By reacting this compound with a diverse set of nucleophiles (e.g., amines, thiols, alcohols), a library of N-(4-methylbenzyl)acetamide derivatives with varying substituents can be quickly assembled. This approach allows for the systematic exploration of the chemical space around this scaffold. Subsequent modifications, such as the reactions demonstrated with the analogous 2-chloro-N-p-tolylacetamide to form Schiff bases and β-lactams, can further increase the complexity and diversity of the generated library. researchgate.net This strategy is valuable for screening large numbers of compounds to identify new leads for drug development or other applications.

Design and Synthesis of Novel Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a key starting material for the construction of a variety of heterocyclic rings. The reactive chloroacetyl moiety is the key to these transformations.

Studies on the analogous 2-chloro-N-p-tolylacetamide have demonstrated its utility in synthesizing various heterocycles. researchgate.net For example, reaction with thiosemicarbazide, followed by cyclization reactions, can lead to the formation of thiazole (B1198619) derivatives. researchgate.net Similarly, reaction with semicarbazide can be a pathway to other heterocyclic systems. researchgate.net The initial products from the reaction of 2-chloro-N-p-tolylacetamide with thiourea or thiosemicarbazide can be further reacted with aromatic aldehydes and then chloroacetyl chloride to yield β-lactam derivatives, a class of compounds famous for their antibiotic activity. researchgate.net The ability to participate in intramolecular cyclization following an initial nucleophilic substitution makes chloroacetamides like this compound powerful tools for heterocyclic synthesis. researchgate.net

Environmental Fate and Degradation Pathways

Microbial Biodegradation Mechanisms of Chloroacetamide Analogues

Microbial metabolism is the principal driver of chloroacetamide degradation in the environment. researchgate.netbohrium.com A diverse range of microorganisms, including bacteria and fungi, have been identified that can effectively break down these compounds. researchgate.netbohrium.com The degradation process typically involves initial adsorption of the herbicide molecule onto the microbial cell surface, followed by transport into the cell and subsequent enzymatic breakdown. researchgate.net

The degradation pathways for chloroacetamide herbicides differ significantly depending on the presence or absence of oxygen.

Aerobic Degradation: In the presence of oxygen, the primary initial step in the bacterial degradation of chloroacetamides is typically an N/C-dealkylation reaction. researchgate.netbohrium.com This is followed by processes such as the hydroxylation of the aromatic ring and subsequent ring cleavage. researchgate.netbohrium.com Numerous aerobic bacterial strains have been isolated that are capable of degrading chloroacetamides, including species of Paracoccus, Bacillus, and Rhodococcus. researchgate.netnih.gov Fungal degradation pathways are generally more complex and can yield a wider variety of products. researchgate.netbohrium.com

Anaerobic Degradation: Under anoxic conditions, such as those found in subsoils, sediments, and groundwater, the degradation pathway is initiated by dechlorination. researchgate.netbohrium.comnih.gov Anaerobic microbes, such as the isolate Proteiniclasticum sediminis BAD-10T, have been shown to degrade a range of chloroacetamide herbicides, including alachlor (B1666766), acetochlor (B104951), and metolachlor (B1676510). nih.govresearchgate.net The rate of anaerobic degradation can be influenced by the molecular structure of the compound, with shorter N-alkoxyalkyl groups leading to higher degradation rates. nih.gov

Table 1: Examples of Microbial Strains Involved in Chloroacetamide Herbicide Degradation

| Microbial Strain | Degraded Chloroacetamide(s) | Environment/Source | Key Pathway/Enzyme |

|---|---|---|---|

| Paracoccus sp. FLY-8 | Alachlor, Acetochlor, Butachlor (B1668075), Metolachlor, etc. | Rice Field Soil | N-dealkylation, C-dealkylation |

| Proteiniclasticum sediminis BAD-10T | Alachlor, Acetochlor, Butachlor, Metolachlor, etc. | Anaerobic Environments | Anaerobic Dechlorination |

| Rhodococcus sp. B2 | Pretilachlor, Alachlor, Acetochlor, etc. | Rice Field | O-dealkylation, N-dealkoxymethylation (Cytochrome P450) |

| Sphingobium baderi DE-13 | Chloroacetamides | Soil | - |

| Acinetobacter baumannii DT | Chloroacetamides | Soil | - |

This table is based on data from multiple sources. researchgate.netresearchgate.netnih.govnih.gov

Dechlorination, the cleavage of the carbon-chlorine bond, is a critical step in the detoxification of chloroacetamide compounds. This can occur through two primary mechanisms.

Reductive Dechlorination: This process involves the replacement of a chlorine atom with a hydrogen atom. wikipedia.org It is a key transformation under anaerobic conditions, often mediated by microorganisms. wikipedia.org Abiotic reductive dechlorination can also occur, for example, through reactions with zerovalent iron (Fe⁰), which can rapidly dechlorinate compounds like alachlor and metolachlor. dss.go.thresearchgate.net The product of this reaction is the corresponding dechlorinated acetanilide. dss.go.thresearchgate.net

Thiol-Substitution Dechlorination: A major detoxification pathway in both microbial and plant systems involves conjugation with thiol-containing compounds, most notably glutathione (B108866) (GSH). acs.org This reaction, often catalyzed by glutathione S-transferases (GSTs), replaces the chlorine atom with the glutathione moiety. nih.gov This initial conjugate can be further metabolized, leading to the formation of highly mobile and generally less toxic ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are major metabolites of chloroacetamide herbicides found in the environment. acs.orgnih.gov The reaction between chloroacetamides and thiol groups proceeds via a concerted SN2 mechanism. rsc.org

Beyond dechlorination, several other enzymatic reactions are central to the microbial breakdown of chloroacetamides.

Dealkylation: The removal of alkyl groups from the nitrogen atom (N-dealkylation) or from an alkoxy side chain (O-dealkylation) is a common and often initial step in aerobic degradation pathways. researchgate.netresearchgate.net For instance, the complete mineralization of butachlor by Paracoccus sp. FLY-8 involves both partial C-dealkylation and subsequent N-dealkylation. researchgate.netscilit.com Enzymes from the cytochrome P450 family have been identified in Rhodococcus sp. B2 that catalyze both O-dealkylation and N-dealkoxymethylation of various chloroacetanilides. nih.gov

Hydroxylation: The introduction of a hydroxyl (-OH) group, typically onto the aromatic ring, is another key aerobic transformation. researchgate.netdtu.dk This process increases the water solubility of the molecule and makes it more susceptible to subsequent ring cleavage. researchgate.net

Carboxylation: The addition of a carboxyl (-COOH) group has been identified as part of the degradation pathway for some chloroacetamides. In the anaerobic degradation of acetochlor, for example, the pathway can lead to the formation of 2-ethyl-N-carboxyl aniline (B41778). nih.govresearchgate.net Carboxylation has also been observed as a primary result of ozonation treatment of these herbicides. dtu.dk

Photodegradation Profiles and Photolytic Products

Photodegradation, or photolysis, is another significant route for the transformation of chloroacetamide herbicides in the aquatic environment, particularly under the influence of ultraviolet (UV) radiation. dtu.dknih.gov

Studies on the UV treatment of chloroacetamide herbicides such as acetochlor, alachlor, and metolachlor have elucidated the primary photolytic mechanisms.

Photolytic Cleavage: The main initial reaction upon irradiation with UV light is the cleavage of the carbon-chlorine (C-Cl) bond. dtu.dk This homolytic cleavage eliminates a chlorine radical and forms a radical of the dechlorinated parent molecule. dtu.dk

Photolytic Products: The resulting radical is unstable and undergoes further reactions to form a variety of transformation products. The primary reactions observed are dechlorination, mono- and multi-hydroxylation, and cyclization (ring formation). dtu.dknih.gov Unlike microbial pathways, UV-induced photolysis systematically eliminates the chlorine atom from the resulting degradation products. dtu.dk Heterogeneous photocatalysis using titanium dioxide (TiO₂) under UV-A light has also been shown to be an effective method for degrading chloroacetanilide herbicides in water. mdpi.com

Metabolic Transformation Pathways in Mammalian Systems (Analogous Compounds)

The metabolism of chloroacetamide herbicides in mammalian systems has been studied to understand their toxicological profiles. The proposed mechanism of carcinogenicity for these compounds involves a complex metabolic activation pathway. nih.govnih.gov These transformations are primarily carried out by enzymes in the liver, such as cytochrome P450 (CYP) isoforms. nih.govsemanticscholar.org

In vitro studies using rat and human liver microsomes show that chloroacetamide herbicides like alachlor, acetochlor, butachlor, and metolachlor are metabolized into common intermediates. nih.govcapes.gov.br Initially, alachlor and butachlor are converted to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), while acetochlor and metolachlor are transformed into 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). nih.govresearchgate.net

This initial step is followed by the action of arylamidases, which cleave the amide bond to produce the corresponding aniline derivatives: 2,6-diethylaniline (B152787) (DEA) from CDEPA and 2-methyl-6-ethylaniline (MEA) from CMEPA. nih.govresearchgate.net These aniline metabolites can then be bioactivated through hydroxylation and subsequent oxidation to form reactive dialkylbenzoquinone imines, which are considered the ultimate carcinogenic metabolites. nih.govnih.gov

Studies have identified specific cytochrome P450 enzymes involved in human metabolism; CYP3A4 and CYP2B6 are responsible for the metabolism of acetochlor, butachlor, and metolachlor. nih.gov The rate of metabolism can vary significantly between different chloroacetamide structures and between species. nih.govsemanticscholar.org

Table 2: Comparative Metabolic Rates of Chloroacetamide Analogues in Liver Microsomes

| Compound | System | Metabolite | Rate of Formation (nmol/min/mg protein) |

|---|---|---|---|

| Acetochlor | Rat Liver Microsomes | CMEPA | 0.065 |

| Acetochlor | Human Liver Microsomes | CMEPA | 0.023 |

| Metolachlor | Rat Liver Microsomes | CMEPA | 0.0133 |

| Metolachlor | Human Liver Microsomes | CMEPA | Not Detected |

| Butachlor | Rat Liver Microsomes | CDEPA | 0.045 |

| Butachlor | Human Liver Microsomes | CDEPA | < 0.001 |

| CDEPA | Rat Liver Microsomes | DEA | 0.350 |

| CDEPA | Human Liver Microsomes | DEA | 0.841 |

| CMEPA | Rat Liver Microsomes | MEA | 0.308 |

| CMEPA | Human Liver Microsomes | MEA | 0.541 |

This table is a compilation of data from Coleman et al. (2000). nih.govsemanticscholar.org

Formation of Key Metabolites and Bioactivation Processes

The degradation of chloroacetamide herbicides typically involves several key transformation processes, including dealkylation, hydroxylation, and dechlorination. researchgate.netnih.gov These processes lead to the formation of various metabolites, some of which may be more mobile or toxic than the parent compound.

Based on the metabolic pathways of structurally similar chloroacetamide herbicides such as acetochlor and metolachlor, the following degradation steps can be anticipated for 2-chloro-N-(4-methylbenzyl)acetamide:

N-Dealkylation: One of the initial and most significant steps in the degradation of many chloroacetamides is the removal of the N-alkyl group. nih.gov For this compound, this would involve the cleavage of the bond between the nitrogen atom and the 4-methylbenzyl group, potentially leading to the formation of chloroacetamide and 4-methylbenzylamine (B130917).

Hydroxylation: The aromatic ring of the 4-methylbenzyl group is susceptible to hydroxylation. This process, often mediated by microbial enzymes, can introduce one or more hydroxyl (-OH) groups onto the benzene (B151609) ring. researchgate.net

Dechlorination: The chlorine atom on the acetyl group can be removed through microbial action, a process known as dechlorination. This step is crucial in reducing the reactivity and potential toxicity of the molecule. researchgate.net

Bioactivation is a process where a less reactive compound is metabolically converted into a more reactive molecule. In the case of some chloroacetamide herbicides, metabolic activation can lead to the formation of intermediates that are of toxicological concern. nih.govsemanticscholar.org For instance, the metabolism of acetochlor and alachlor can produce reactive quinone imines. nih.govsemanticscholar.org While specific studies on the bioactivation of this compound are not available, the potential for similar pathways exists due to its structural similarities to other chloroacetamides.

The following table summarizes the likely key metabolites of this compound based on the degradation pathways of related compounds.

| Parent Compound | Potential Key Metabolites | Formation Process |

| This compound | Chloroacetamide | N-Dealkylation |

| 4-Methylbenzylamine | N-Dealkylation | |

| 2-hydroxy-N-(4-methylbenzyl)acetamide | Hydroxylation of the acetyl group | |

| N-(4-hydroxy-methylbenzyl)acetamide | Hydroxylation of the methyl group on the benzyl (B1604629) ring | |

| N-(4-methylbenzyl)acetamide | Dechlorination |

Analytical Methodologies for Environmental Monitoring of this compound and its Metabolites

Effective environmental monitoring is essential to determine the presence and concentration of this compound and its degradation products in various environmental matrices such as water and soil. The analytical methods used for the detection of chloroacetamide herbicides are generally applicable to this compound.

Commonly employed analytical techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. nih.gov

For the analysis of chloroacetamide herbicides and their metabolites in environmental samples, the following steps are typically involved:

Sample Collection and Preparation: This involves collecting representative samples from the environment (e.g., water, soil) and preparing them for analysis. Preparation steps may include extraction, cleanup, and concentration to isolate the target analytes from interfering substances.

Chromatographic Separation: GC or HPLC is used to separate the components of the sample mixture. The choice of chromatographic technique depends on the physicochemical properties of the analytes, such as volatility and polarity.